molecular formula C26H28ClN5O2S B2528207 1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-86-6

1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2528207
CAS RN: 1114652-86-6
M. Wt: 510.05
InChI Key:
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Description

Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are typically synthesized via aromatic nucleophilic substitution of a precursor molecule with different amines and triazole-2-thiol . Some of the synthesized compounds have shown promising antiviral and antimicrobial activities .


Synthesis Analysis

The synthesis of triazoloquinazolines typically involves the aromatic nucleophilic substitution of a precursor molecule with different amines and triazole-2-thiol . This reaction is usually carried out in a solvent such as DMF .

Scientific Research Applications

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens, including bacteria, fungi, and yeasts. It could serve as a valuable lead for developing new antibiotics or antifungal drugs. Studies have shown its effectiveness against organisms such as Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus, and Candida albicans .

Antitubercular Activity

The compound’s antitubercular properties are of interest in the fight against tuberculosis. Researchers are investigating its effectiveness against Mycobacterium tuberculosis, the causative agent of this infectious disease .

Future Directions

The study of triazoloquinazolines and their derivatives is a promising area of research, given their potential biological activities . Future research could focus on exploring the synthesis of new derivatives, investigating their mechanisms of action, and evaluating their potential as therapeutic agents.

properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O2S/c1-16(2)14-31-24(34)21-12-9-18(23(33)28-20-5-3-4-6-20)13-22(21)32-25(31)29-30-26(32)35-15-17-7-10-19(27)11-8-17/h7-13,16,20H,3-6,14-15H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOCLTQNKRSWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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